molecular formula C4H7F B149815 3-Fluoro-2-methylprop-1-ene CAS No. 920-35-4

3-Fluoro-2-methylprop-1-ene

Cat. No.: B149815
CAS No.: 920-35-4
M. Wt: 74.1 g/mol
InChI Key: JSUAVFIULBAVFU-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylprop-1-ene is an organic compound with the molecular formula C4H7F. It consists of four carbon atoms, seven hydrogen atoms, and one fluorine atom. This compound is a fluorinated alkene, characterized by the presence of a fluorine atom attached to a carbon-carbon double bond. The compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the fluorination of 2-methylprop-1-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or N-fluorodibenzenesulfonimide (NFSI). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale fluorination reactors. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. Industrial methods often employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding fluorinated alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Fluorinated alkanes.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

3-Fluoro-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of fluorinated biomolecules and their interactions.

    Medicine: Research into fluorinated pharmaceuticals often involves this compound as a precursor.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylprop-1-ene involves its reactivity due to the presence of the fluorine atom and the carbon-carbon double bond. The fluorine atom’s electronegativity influences the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2-Fluoro-2-methylpropane: Similar in structure but lacks the double bond.

    3-Chloro-2-methylprop-1-ene: Similar structure with chlorine instead of fluorine.

    2-Methyl-3-fluorobut-1-ene: A longer carbon chain with a similar fluorinated double bond.

Uniqueness: 3-Fluoro-2-methylprop-1-ene is unique due to its specific combination of a fluorine atom and a carbon-carbon double bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical synthesis and research applications.

Properties

IUPAC Name

3-fluoro-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUAVFIULBAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566660
Record name 3-Fluoro-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-35-4
Record name 3-Fluoro-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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